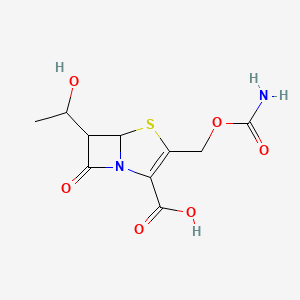
Ritipenem (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ritipenem (sodium) is a carbapenem antibiotic known for its broad-spectrum antibacterial activity. It is a beta-lactam antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. Ritipenem (sodium) is particularly noted for its stability against beta-lactamase enzymes, which makes it a valuable option in treating infections caused by resistant bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ritipenem (sodium) typically begins with 8-aminopenicillanic acid (6-APA) as a chiral template. The process involves several key steps:
Diazotization and Bromination: 6-APA undergoes diazotization in the presence of bromine, followed by esterification to produce dibromopenicillanate.
Enolate Formation and Aldol Reaction: The dibromopenicillanate is converted to its magnesium enolate, which is then condensed with acetaldehyde to form a bromohydrin.
Debromination and Ring Demolition: The bromohydrin is debrominated to yield trans-penicillanate, which undergoes a two-step demolition of the thiazolidine ring to produce an azetidinone intermediate.
Acetate Displacement and Oxalylation: The azetidinone intermediate reacts with a suitable rhioacid, followed by N-oxalylation and phosphite-mediated dicarbonyl coupling to form the penem structure.
Selective Deblocking and Deallylation: The final steps involve selective deblocking of the primary hydroxyl group and deallylation to yield Ritipenem (sodium) .
Industrial Production Methods
Industrial production of Ritipenem (sodium) involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ritipenem (sodium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ritipenem (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their interactions with beta-lactamase enzymes.
Biology: Studied for its effects on bacterial cell wall synthesis and its potential to overcome antibiotic resistance.
Medicine: Used in clinical research to develop new treatments for bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibiotics and in the study of drug stability and formulation
Mecanismo De Acción
Ritipenem (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Ritipenem (sodium) has a strong affinity for PBPs 2 and 3, which are crucial for bacterial cell wall integrity .
Comparación Con Compuestos Similares
Similar Compounds
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
Comparison
Ritipenem (sodium) is unique among carbapenems due to its stability against beta-lactamase enzymes and its broad-spectrum activity. Compared to imipenem and meropenem, Ritipenem (sodium) has a longer half-life and can be administered less frequently. Ertapenem, while similar in structure, has a narrower spectrum of activity and is less effective against certain Gram-negative bacteria. Doripenem is another carbapenem with a broad spectrum of activity, but Ritipenem (sodium) remains a valuable option due to its stability and efficacy against resistant strains .
Propiedades
IUPAC Name |
3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)
![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
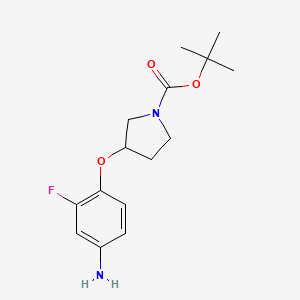
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
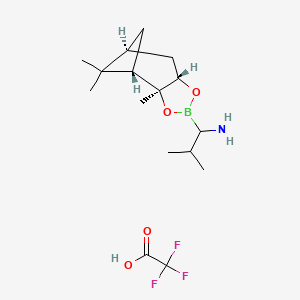
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
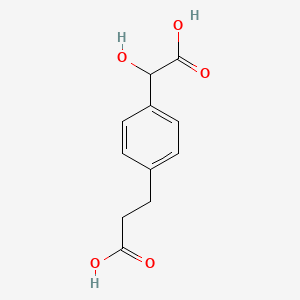
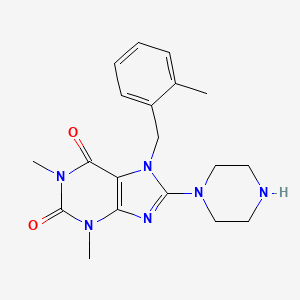
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
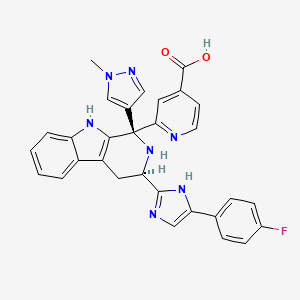
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
